molecular formula C22H18O4 B018777 Benzyl 2-benzyloxy-5-formylbenzoate CAS No. 150258-60-9

Benzyl 2-benzyloxy-5-formylbenzoate

Cat. No. B018777
M. Wt: 346.4 g/mol
InChI Key: OCJAGRYUKAWYQD-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Cesium carbonate (14.71 g, 45.1 mmol) and benzyl bromide (4.47 ml, 37.6 mmol) were added dropwise to a solution of 5-formyl-2-hydroxybenzoic acid (2.5 g, 15.05 mmol) in dimethylformamide (40 ml). The mixture was stirred for 24 hours. The dimethylformamide was removed in vacuo and the residue was redissolved in ethyl acetate (150 ml), washed with water (3×30 ml), dried (MgSO4) and the solvent removed in vacuo to give a off white solid. Trituration with 6:1 isohexane/ethyl acetate yielded the title compound as a white solid. 4.20 g.
Quantity
14.71 g
Type
reactant
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH:15]([C:17]1[CH:18]=[CH:19][C:20]([OH:26])=[C:21]([CH:25]=1)[C:22]([OH:24])=[O:23])=[O:16]>CN(C)C=O>[CH3:11][CH2:10][CH2:9][CH:8]([CH3:13])[CH3:7].[C:22]([O:24][CH2:13][CH3:8])(=[O:23])[CH3:21].[CH:15]([C:17]1[CH:18]=[CH:19][C:20]([O:26][CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:21]([CH:25]=1)[C:22]([O:24][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:23])=[O:16] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
14.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.47 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dimethylformamide was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ethyl acetate (150 ml)
WASH
Type
WASH
Details
washed with water (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a off white solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CCCC(C)C.C(C)(=O)OCC
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.